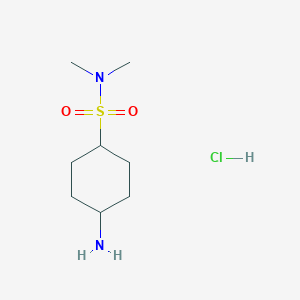
4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride, mixture of diastereomers, is a chemical compound with a complex structure. It is characterized by the presence of an amino group, a dimethylated nitrogen, a cyclohexane ring, and a sulfonamide group, all in a hydrochloride salt form. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexane Ring: Starting with a suitable cyclohexane precursor, the ring is functionalized to introduce the amino group.
Dimethylation: The nitrogen atom is then dimethylated using methylating agents such as methyl iodide or dimethyl sulfate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride may involve more efficient and scalable methods. These can include continuous flow reactions, use of catalysts to enhance reaction rates, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-amino-N,N-dimethylcyclohexane-1-sulfonamide: The non-hydrochloride form of the compound.
N,N-dimethylcyclohexane-1-sulfonamide: Lacks the amino group.
Cyclohexane-1-sulfonamide: Lacks both the amino and dimethyl groups.
Uniqueness
4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride is unique due to the combination of its functional groups and its hydrochloride salt form. This combination imparts specific chemical properties, such as solubility and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H19ClN2O2S |
|---|---|
Molecular Weight |
242.77 g/mol |
IUPAC Name |
4-amino-N,N-dimethylcyclohexane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-10(2)13(11,12)8-5-3-7(9)4-6-8;/h7-8H,3-6,9H2,1-2H3;1H |
InChI Key |
PPZFZFHWHFITJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1CCC(CC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















